N'~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE
Description
N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(Z)-(1-benzylindol-3-yl)methylideneamino]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-17-11-12-19(13-23(17)28(30)31)24(29)26-25-14-20-16-27(15-18-7-3-2-4-8-18)22-10-6-5-9-21(20)22/h2-14,16H,15H2,1H3,(H,26,29)/b25-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWVSTSXZUOORL-QFEZKATASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N/N=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE typically involves a multi-step process. One common method is the Fischer indolisation, which is a well-known reaction for synthesizing indole derivatives . This process involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core. Subsequent steps may include N-alkylation and other modifications to introduce the benzyl and nitrobenzohydrazide groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and antiviral activities.
Comparison with Similar Compounds
N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of N’~1~-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-4-METHYL-3-NITROBENZOHYDRAZIDE lies in its specific structural features, such as the benzyl and nitrobenzohydrazide groups, which confer distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
